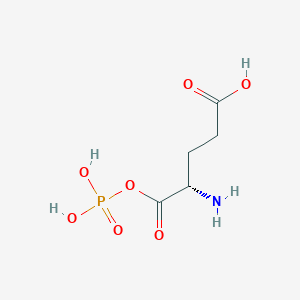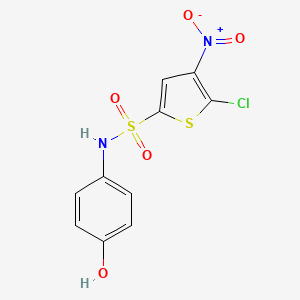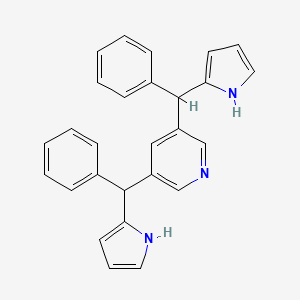![molecular formula C15H9F6N3 B12603765 1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene CAS No. 650605-27-9](/img/structure/B12603765.png)
1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group and two trifluoromethyl groups attached to a benzene ring. The molecular formula of this compound is C8H3F6N3, and it has a molecular weight of 255.12 g/mol
Preparation Methods
One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated benzene derivative, is reacted with sodium azide (NaN3) under appropriate conditions . The trifluoromethyl groups can be introduced via radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common reagents used in these reactions include sodium azide, trifluoromethyl iodide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene involves the reactivity of the azido group and the electron-withdrawing effects of the trifluoromethyl groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The trifluoromethyl groups enhance the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar compounds include other azido-substituted benzene derivatives and trifluoromethyl-substituted benzene derivatives. For example:
1-Azido-4-(trifluoromethyl)benzene: Similar structure but with only one trifluoromethyl group.
1-Azido-2-(trifluoromethyl)benzene: Similar structure but with the azido and trifluoromethyl groups in different positions.
The uniqueness of 1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene lies in the combination of two trifluoromethyl groups and an azido group on the same benzene ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
650605-27-9 |
|---|---|
Molecular Formula |
C15H9F6N3 |
Molecular Weight |
345.24 g/mol |
IUPAC Name |
1-[azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H9F6N3/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(23-24-22)9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
BTMPGWDOHRNRIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
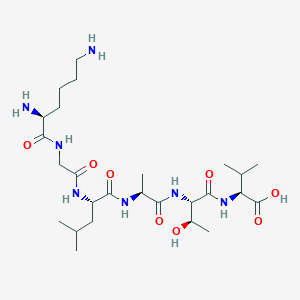
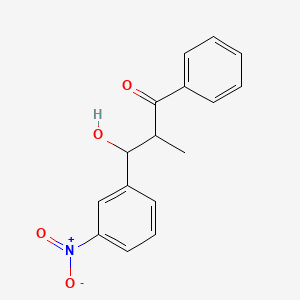
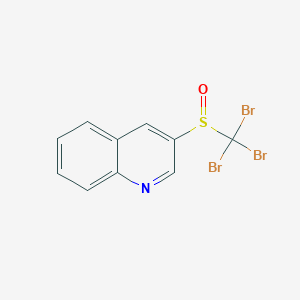
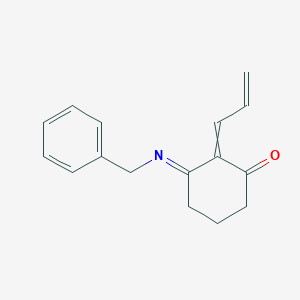

![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)
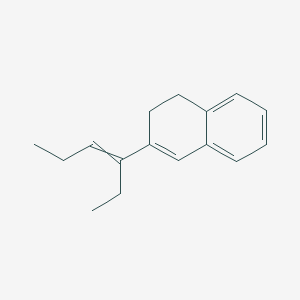
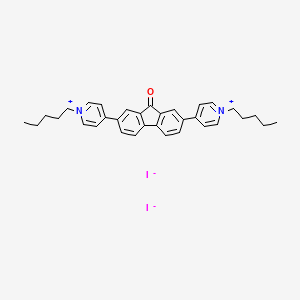
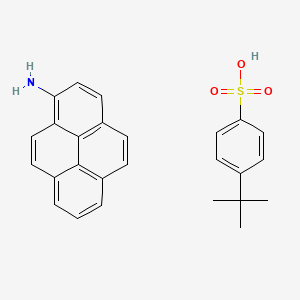
![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)
